(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

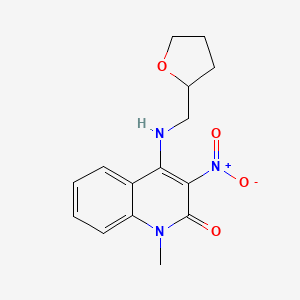

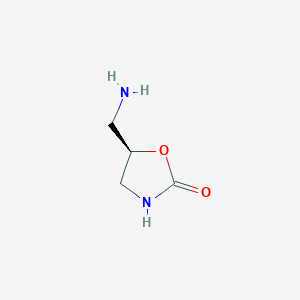

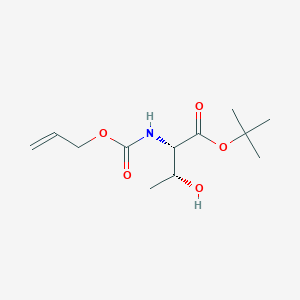

“(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C4H8N2O2 . It is also known as ®-5-(Aminomethyl)oxazolidin-2-one . The compound is typically available in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for “(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one” is 1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 . The molecular weight of the compound is 152.58 .Physical And Chemical Properties Analysis

“(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one” is a white to yellow solid . It has a molecular weight of 152.58 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Synthetic Organic Chemistry Applications

The oxazolidin-2-one ring, such as found in "(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one," is a versatile scaffold in synthetic organic chemistry due to its utility as a chiral auxiliary and as a protective group for 1,2-aminoalcohols. Its popularity stems from the ability to achieve stereoselective synthesis, which is crucial for creating compounds with desired biological activity. Researchers have developed numerous synthetic approaches to construct this ring, focusing on the mechanistic and stereochemical outcomes. The introduction of oxazolidin-2-one-based drugs, like Linezolid, has further propelled interest in this framework, highlighting its significance in the synthesis of antibacterial agents and other pharmaceuticals (Zappia et al., 2007).

Medicinal Chemistry Applications

In medicinal chemistry, oxazolidin-2-ones have been explored for their antibacterial properties. They operate by inhibiting protein synthesis at an early stage, presenting a novel mechanism of action against multidrug-resistant Gram-positive bacteria. This class of compounds has shown potent in vitro and in vivo activity, comparable to that of vancomycin, against strains of staphylococci, streptococci, and enterococci. The development of synthetic oxazolidinones for treating serious bacterial infections underscores their potential in addressing clinical problems related to antibiotic resistance (Brickner et al., 1996).

Novel Material Synthesis

The structural framework of oxazolidin-2-ones is also applicable in the synthesis of new materials. For instance, the creation of oligomers containing oxazolidin-2-one units has been investigated for developing foldamers, which are oligomers that adopt specific, folded conformations. These structures have potential applications in creating new types of materials with precise chemical and physical properties, demonstrating the versatility of oxazolidin-2-ones in material science (Lucarini & Tomasini, 2001).

Safety and Hazards

properties

IUPAC Name |

(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2764502.png)

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2764504.png)

![4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2764508.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2764511.png)

![6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2764513.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)